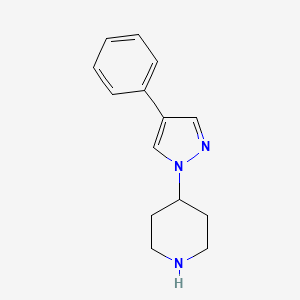
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Übersicht
Beschreibung
The compound “4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine” is a derivative of isoxazole, which is a five-membered ring compound with an oxygen atom and a nitrogen atom . The “4-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy group attached to it .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
Reactions of similar compounds, such as (4-methoxyphenyl)amine, with organosilicon isocyanates and phenylisocyanate have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has indicated the potential of derivatives of "4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine" in antimicrobial applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
The compound and its derivatives have also been evaluated for their anticancer activity. Yakantham et al. (2019) synthesized a series of derivatives tested against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), using the MTT assay. The compounds demonstrated good to moderate activity across all cell lines (Yakantham, R. Sreenivasulu, & R. Raju, 2019).
Synthesis and Characterization
Significant work has been dedicated to the synthesis and characterization of derivatives for potential use in medical applications. Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, indicating higher thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Chemical Reactivity
The chemical reactivity of "this compound" derivatives has been extensively studied, exploring the synthesis of novel compounds. For example, Farouk et al. (2021) investigated the reactivity of a specific derivative towards a variety of primary and heterocyclic amines, leading to the formation of new Schiff bases and nitrogen heterocyclic compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various targets such as egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
For instance, compounds with similar structures have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .
Biochemical Pathways
Related compounds have been shown to impact pathways involving er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to meet admet and drug-likeness requirements without violating lipinski’s rule of five , suggesting good bioavailability.
Result of Action
Related compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis of new hybrid compounds using similar compounds as starting materials. These new compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, advancements in High-performance liquid chromatography (HPLC) could further improve the efficiency and versatility of drug discovery .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine](/img/structure/B3165603.png)
![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)
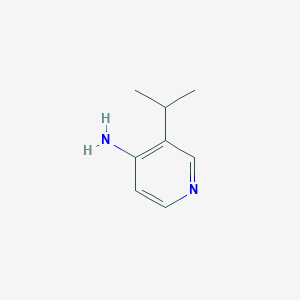
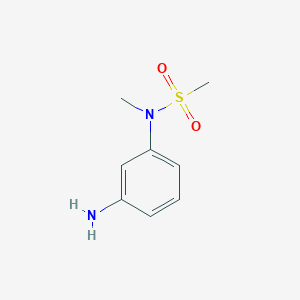

![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
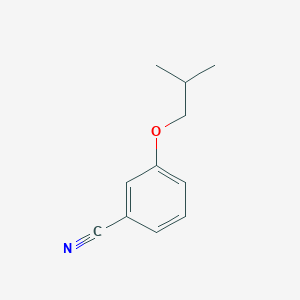
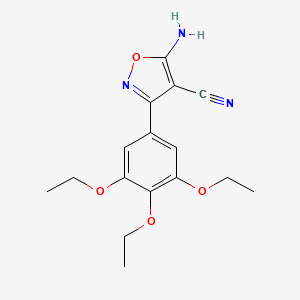


![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)

